2-Thio-6-azauridine
Overview
Description
Synthesis Analysis
The synthesis of 2-Thio-6-azauridine involves chemical transformations that enable the incorporation of a thio group into the 6-azauridine molecule. A study by Rosowsky and Pai (1991) detailed the preparation of derivatives of 2-Thio-6-azauridine, emphasizing the chemical strategies used to modify the nucleoside's structure, including the introduction of protective groups and the creation of 2′,3′-O-thiocarbonyl derivatives through reactions with thiocarbonyldiimidazole (Rosowsky & Pai, 1991).
Molecular Structure Analysis
The molecular structure of 6-azauridine, closely related to 2-Thio-6-azauridine, has been extensively studied through crystallography, providing insights into its conformation and structural characteristics. Schwalbe, Saenger, and Gassmann (1971) and Schwalbe and Saenger (1973) reported the crystal structure and the unusual ribose conformation of 6-azauridine, noting its anti glycosidic bond conformation and the extensive hydrogen bonding within the crystal structure (Schwalbe, Saenger, & Gassmann, 1971); (Schwalbe & Saenger, 1973).
Chemical Reactions and Properties
The chemical reactions of 2-Thio-6-azauridine reveal its reactivity and interaction with other substances. Matsui et al. (1989) investigated the ozonization of thio- and azauracils, including 2-Thio-6-azauridine, showing how it undergoes specific reactions when exposed to ozone, highlighting its chemical reactivity and potential for further chemical transformations (Matsui et al., 1989).
Scientific Research Applications
Anticancer Potential in Drug Resistance
TAU has shown promising abilities in sensitizing drug-resistant cancer cells, particularly in the context of triple-negative breast cancer (TNBC). A study by Malla et al. (2022) revealed that TAU, in combination with paclitaxel (PTX), synergistically inhibited the viability of PTX-resistant TNBC cells. The combination was effective in arresting the cell cycle, inducing apoptosis, and reducing the expression of ATP-binding cassette (ABC) transporters, which are crucial for drug resistance. This suggests TAU's potential in overcoming chemotherapy resistance in cancer treatment (Malla et al., 2022).
Antibacterial Activity
Research has identified TAU derivatives with moderate activity against a range of bacteria, including drug-resistant strains. Negrya et al. (2019) synthesized 5-substituted derivatives of 2’-deoxy-6-azauridine, showing effectiveness against Mycobacterium smegmatis, Staphylococcus aureus, and even Gram-negative bacteria like Pseudomonas aeruginosa, highlighting the compound's potential as a novel antibacterial agent (Negrya et al., 2019).
Autophagy-Mediated Cell Death
TAU induces autophagy-mediated cell death in human cancer cells, acting through mechanisms dependent on AMPK and p53. Cha et al. (2021) found that 6-Azauridine (6-AZA) activates autophagic flux and lysosomal function, demonstrating a cytotoxic effect across various cancer cell types. This suggests TAU's role in promoting autophagy as a therapeutic strategy against cancer (Cha et al., 2021).
HIV-1 Inhibition
TAU has been identified to inhibit Vpu-mediated BST-2 degradation, offering a novel approach to enhance the host restriction factor's ability to prevent HIV-1 release from infected cells. Zhang et al. (2016) discovered that TAU restores cell surface BST-2 levels in the presence of Vpu, demonstrating its potential as a therapeutic agent against HIV-1 by targeting Vpu function (Zhang et al., 2016).
Interaction with Serum Proteins
Understanding the interaction between TAU and serum proteins can provide insights into its pharmacokinetics and efficacy. Uppuluri et al. (2016) studied the binding affinity of AzU (6-azauridine) to bovine serum albumin (BSA), revealing that AzU strongly quenches BSA's intrinsic fluorescence through a static quenching process. This suggests that TAU's effectiveness as a drug could be influenced by its interaction with blood serum proteins (Uppuluri et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanylidene-1,2,4-triazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5S/c12-2-3-5(14)6(15)7(16-3)11-8(17)10-4(13)1-9-11/h1,3,5-7,12,14-15H,2H2,(H,10,13,17)/t3-,5-,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCBDTCUOVDLNZ-SHUUEZRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thio-6-azauridine | |
CAS RN |
27089-56-1 | |
Record name | 2-Thio-6-azauridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27089-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thio-6-azauridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027089561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,3,4,5-tetrahydro)-3-thioxo-2-(β-D-ribofuranosyl)-1,2,4-triazin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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